N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide

Medicinal chemistry Quinoline-benzimidazole hybrids Linker SAR

This 4-hydroxyquinoline-3-carboxamide (4-HQC) analog is a high-value chemical probe for antiviral and DNA damage response (DDR) programs. Its unique ethylene linker and benzimidazole extension confer conformational flexibility critical for dual kinase/DNA engagement—properties absent in methylene- or pentylene-linked variants. Proven scaffold for HCMV/HSV polymerase inhibition & PIKK-family selectivity. Ideal for HTS and structure-based design.

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
Cat. No. B11022005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H16N4O2/c24-18-12-5-1-2-6-14(12)21-11-13(18)19(25)20-10-9-17-22-15-7-3-4-8-16(15)23-17/h1-8,11H,9-10H2,(H,20,25)(H,21,24)(H,22,23)
InChIKeyUDEZDDFHUJUQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide: A Distinctive Quinoline-Benzimidazole Hybrid for Antiviral and Kinase-Targeted Procurement


N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide (CAS 1574528-09-8, C19H16N4O2, MW 332.4 g/mol) is a synthetic hybrid molecule that fuses a 4-hydroxyquinoline-3-carboxamide core with a 2-substituted benzimidazole moiety via an ethylene (–CH2–CH2–) linker . The compound belongs to the broader 4-hydroxyquinoline-3-carboxamide (4-HQC) class, which was pharmacologically validated as a non-nucleoside herpesvirus polymerase inhibitor scaffold with demonstrated selectivity over human α, δ, and γ DNA polymerases [1]. The ethylene linker distinguishes this analog from methylene- and pentylene-linked variants, directly affecting conformational flexibility, target-binding geometry, and downstream biological potency .

Why N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide Cannot Be Replaced by Generic Quinoline-Benzimidazole Analogs


Within the 4-HQC chemical space, small structural perturbations produce large pharmacological discontinuities. The benzimidazol-2-yl-amide subclass exists in a tautomeric equilibrium (amide ↔ imide) that is exquisitely sensitive to N-substitution and linker identity, directly controlling the population of the DNA-polymerase-competitive binding conformer [1]. Replacing the ethylene linker with a methylene (–CH2–) spacer removes one rotational degree of freedom and has been correlated with reduced anticancer activity in related quinoline-benzimidazole hybrids, while extending to a pentylene linker can alter subcellular distribution from predominantly nuclear to extranuclear compartments [2][3]. Moreover, the antiviral selectivity fingerprint of 4-HQCs—potent inhibition of HCMV, HSV-1, and VZV polymerases with no inhibition of host polymerases—is a class-level property that cannot be assumed for every analog; even minor modifications can shift the selectivity window [4]. Substituting the target compound with an ostensibly similar benzimidazole-quinoline hybrid therefore risks forfeiting the specific conformational, potency, and selectivity attributes that define procurement value.

Product-Specific Quantitative Differentiation Evidence for N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide


Ethylene Linker vs. Methylene Linker: Conformational Flexibility and Biological Potency Advantage

The target compound incorporates an ethylene (–CH2–CH2–) linker between the benzimidazole and 4-hydroxyquinoline-3-carboxamide moieties, providing two rotatable bonds. In quinoline-benzimidazole hybrid SAR studies, ethylene linkers have been shown to enhance anticancer activity relative to methylene (–CH2–) linkers (which possess only one rotatable bond) by improving conformational flexibility and enabling optimal pharmacophore alignment at the target binding site [1]. The closest comparator, N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide (methylene linker, CAS not specified), is structurally identical except for this single-carbon linker contraction; the ethylene-linked target compound is therefore predicted to exhibit superior target engagement for applications where linker flexibility governs potency [1].

Medicinal chemistry Quinoline-benzimidazole hybrids Linker SAR

4-HQC Scaffold Selectivity: HCMV Polymerase Inhibition with Human Polymerase Sparing

The 4-hydroxyquinoline-3-carboxamide (4-HQC) pharmacophore to which the target compound belongs has been characterized in detailed enzymatic assays. A representative 4-HQC compound (PNU-183792) inhibited HCMV DNA polymerase with an IC50 of 0.69 ± 0.19 µM, while showing no significant inhibition of human DNA polymerases α, δ, and γ at concentrations up to 100 µM [1]. In contrast, the standard-of-care nucleoside analog ganciclovir (GCV) inhibits HCMV polymerase but also carries liabilities associated with host polymerase interaction, contributing to its clinical bone marrow toxicity [1]. The benzimidazole-2-yl substitution on the target compound is structurally positioned to interact with the polymerase non-nucleoside binding pocket, a feature associated with the maintained selectivity profile of the 4-HQC class [1].

Antiviral Herpesvirus polymerase Selectivity

Kinase Inhibitor Scaffold Potential: Quinoline-3-Carboxamide Hinge-Binding Motif vs. Alternative Chemotypes

Quinoline-3-carboxamides constitute a recognized class of ATP-competitive kinase inhibitors that bind the hinge region of phosphatidylinositol 3-kinase-related kinases (PIKKs), including ATM and DNA-PK [1]. The target compound's 4-hydroxyquinoline-3-carboxamide core presents the quinoline nitrogen as a hinge-binding hydrogen-bond acceptor, while the benzimidazole moiety provides an additional pharmacophore for extended interactions within the kinase active site [1]. In molecular docking and molecular dynamics studies of quinoline-3-carboxamide derivatives against DDR kinases, selectivity towards ATM kinase over closely related PIKK family members was demonstrated, with binding free energy differences (ΔG) distinguishing selective inhibitors from pan-PIKK binders [1]. This scaffold-level precedent distinguishes the target compound from benzimidazole-only kinase inhibitor scaffolds that lack the quinoline hinge-binding motif.

Kinase inhibition PIKK family Quinoline-3-carboxamide

In Vivo Proof-of-Concept for 4-HQC Class: Lupus Disease Model Efficacy vs. Untreated Control

The therapeutic potential of the 4-HQC scaffold has been demonstrated in vivo using H1521, a structurally related 4-hydroxyquinoline-3-carboxamide derivative. In a chronic graft-versus-host disease (GVHD) murine lupus model, H1521 administered at 32 mg/kg reduced the incidence of proteinuria by 50% relative to untreated control mice over 10 weeks, with concomitant amelioration of lupus symptoms and improved renal histopathology [1]. While H1521 is not identical to the target compound (it lacks the benzimidazole moiety), it establishes in vivo pharmacological validation for the 4-HQC core scaffold. This distinguishes the target compound from benzimidazole-containing analogs that lack the 4-HQC core, for which no in vivo efficacy data are available [1].

Immunopharmacology Lupus In vivo efficacy

Prioritized Research and Industrial Application Scenarios for N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide


Antiviral Drug Discovery: Lead Identification for Non-Nucleoside Herpesvirus Polymerase Inhibitors

The target compound is optimally deployed in antiviral screening cascades targeting HCMV, HSV-1, HSV-2, and VZV. The 4-HQC scaffold has demonstrated competitive inhibition of nucleoside binding at the viral polymerase with no cross-resistance to ganciclovir-resistant HCMV or acyclovir-resistant HSV-1 mutants, making it a high-value chemotype for addressing nucleoside-analog-resistant herpesvirus infections [1]. Procurement for antiviral HTS libraries should prioritize this compound over nucleoside analogs when the screening objective is identification of resistance-breaking chemical matter.

Kinase Inhibitor Development: ATM/DNA-PK Selective Inhibitor Design

The quinoline-3-carboxamide core provides a validated hinge-binding motif for the PIKK kinase family. The target compound's benzimidazole extension offers an additional vector for optimizing selectivity within the PIKK family (ATM vs. ATR vs. DNA-PK) [1]. Structure-based design programs focused on ATM-selective inhibitors for radio- and chemo-sensitization of cancer cells should consider this compound as a privileged starting scaffold, given the molecular docking evidence for differential binding geometries achievable through modification of the benzimidazole substituent.

Immunology and Inflammation: Preclinical Evaluation in Autoimmune Disease Models

The in vivo efficacy demonstrated by the 4-HQC scaffold derivative H1521 in the chronic GVHD lupus model—50% reduction in proteinuria incidence at 32 mg/kg—provides a compelling rationale for evaluating the target compound in autoimmune disease models [1]. The target compound's benzimidazole moiety may further modulate Th1/Th2 cytokine profiles beyond what has been observed with H1521. Procurement for immunology programs should prioritize the target compound as a follow-up candidate to H1521, particularly for structure-activity relationship studies aimed at improving potency while maintaining the Th1-skewing cytokine profile.

Chemical Biology Tool Compound: DNA Damage Response Pathway Probing

Given the dual potential for kinase inhibition (via the quinoline-3-carboxamide hinge-binding motif) and DNA interaction (via the benzimidazole moiety), the target compound serves as a multifunctional chemical probe for studying DNA damage response (DDR) pathways [1]. The ethylene linker's conformational flexibility may enable simultaneous engagement of both a kinase active site and a DNA-intercalation site, a property not achievable with the more rigid methylene-linked analogs. Procurement as a tool compound is recommended for academic and industrial laboratories investigating crosstalk between DDR kinase signaling and DNA repair processes.

Quote Request

Request a Quote for N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.